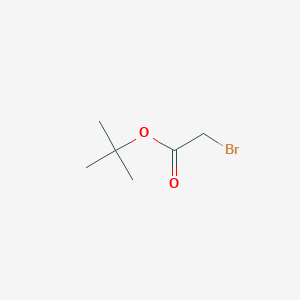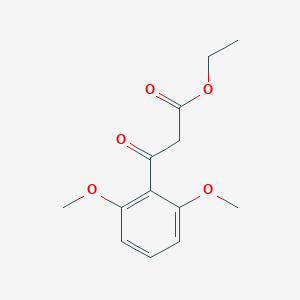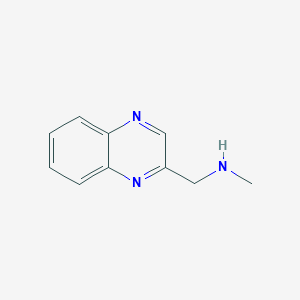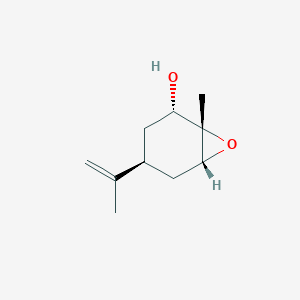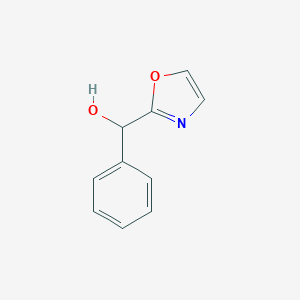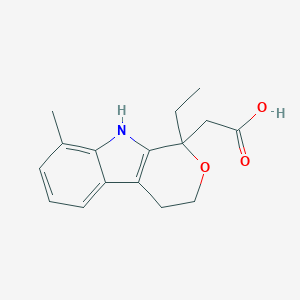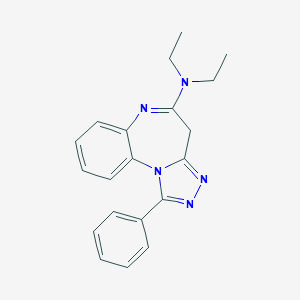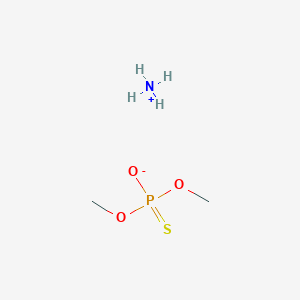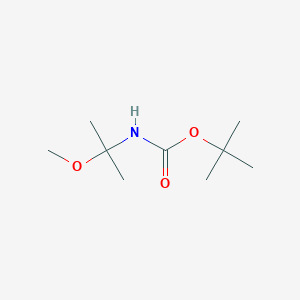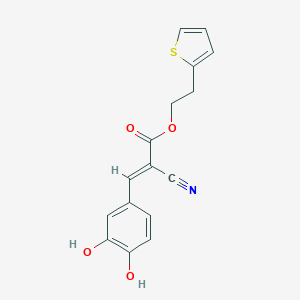![molecular formula C19H14O7 B143466 [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate CAS No. 656229-81-1](/img/structure/B143466.png)
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” is a chemical compound that has been extensively studied in scientific research for its diverse applications across various fields, from medicinal chemistry to material science1. Its unique properties contribute to groundbreaking advancements1.
Synthesis Analysis
The synthesis of “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” is not explicitly detailed in the search results. However, it is mentioned that the compound is available for purchase, suggesting that its synthesis is achievable23.Molecular Structure Analysis
The molecular formula of “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” is C19H14O74. Its molecular weight is 354.3 g/mol4. The InChI key, which provides information about the molecular structure, is also available2.
Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” are not detailed in the search results. However, its molecular formula (C19H14O7) and molecular weight (354.3 g/mol) are provided4.Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
Studies on advanced oxidation processes (AOPs) highlight the degradation of pharmaceuticals and organic compounds in water, indicating potential applications in environmental remediation and water treatment. For instance, a review on the degradation of acetaminophen by AOPs discusses the generation of various by-products and their biotoxicity, which could relate to the environmental fate of complex organic compounds like the one (Qutob et al., 2022).
Phytochemistry and Biological Relevance
Research on phenylethanoid glycosides and iridoids emphasizes the purification and biological activities of plant secondary metabolites. This suggests potential applications in drug discovery and the development of natural products with health benefits (Luca et al., 2019).
Antioxidant Properties and Structure-Activity Relationships
The investigation of hydroxycinnamic acids (HCAs) and their antioxidant properties provides insights into the structure-activity relationships of phenolic compounds. Such studies are crucial for designing molecules with enhanced biological activities, potentially including derivatives of the compound (Razzaghi-Asl et al., 2013).
Synthetic Approaches to Functionalized Coumarins
Research on the synthesis of unsymmetrically substituted dihydroxycoumarins sheds light on strategies for selective chemical modification, which could be relevant for modifying and studying the properties of similar complex organic molecules (Fatykhov et al., 2020).
Antioxidant Evaluation of Isoxazolone Derivatives
The study of isoxazolone derivatives and their significant biological properties, including antioxidant evaluation, suggests potential pharmaceutical applications for compounds with similar structural features (Laroum et al., 2019).
Applications and Production of Acetol
A review on acetol, discussing its applications as organic intermediates and its production from glycerol, hints at the relevance of chemical intermediates in synthesizing valuable compounds and in industrial processes (Mohamad et al., 2011).
Safety And Hazards
The search results do not provide specific information on the safety and hazards associated with “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate”.
Zukünftige Richtungen
The future directions of research involving “[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate” are not explicitly mentioned in the search results. However, given its extensive study in various fields, it is likely to continue being a subject of interest1.
Eigenschaften
IUPAC Name |
[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSZMILWBHUEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5-Di-O-acetyl Genistein | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

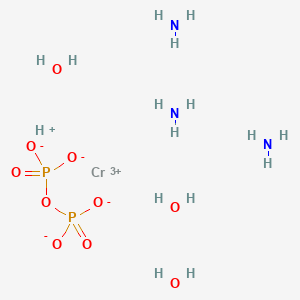
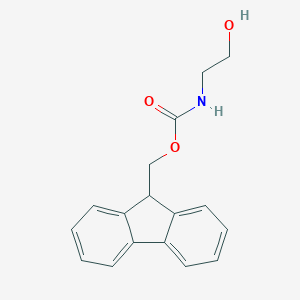
![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)
